5-Cyclopropyl-2-isopropylaniline
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Overview
Description
5-Cyclopropyl-2-isopropylaniline: is an organic compound that features a cyclopropyl group and an isopropyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Cyclopropyl-2-isopropylaniline may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
5-Cyclopropyl-2-isopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-isopropylaniline involves its interaction with specific molecular targets. The cyclopropyl and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity or interacting with receptor sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the aniline structure.
Isopropylaniline: Contains the isopropyl group but does not have the cyclopropyl group.
Uniqueness: 5-Cyclopropyl-2-isopropylaniline is unique due to the presence of both cyclopropyl and isopropyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-cyclopropyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17N/c1-8(2)11-6-5-10(7-12(11)13)9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
WNVDVXQSTLUQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2CC2)N |
Origin of Product |
United States |
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